2-Iodothieno[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKQCNIETGQNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529355 | |
| Record name | 2-Iodothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-17-0 | |
| Record name | 2-Iodothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Iodothieno 3,2 B Pyridine
Core Synthetic Strategies for the Thieno[3,2-b]pyridine (B153574) Skeleton
The formation of the fused thieno[3,2-b]pyridine system is a critical first step and can be achieved through several strategic approaches. These methods often involve the construction of the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or vice-versa.
Cyclocondensation Approaches Utilizing Functionalized Thiophene Precursors
Cyclocondensation reactions are a primary method for constructing the thieno[3,2-b]pyridine scaffold, offering a direct route to the fused pyridine ring. These strategies typically begin with a functionalized thiophene precursor, which undergoes ring closure with a suitable reagent. A common approach involves the use of 3-aminothiophenes that bear an electrophilic substituent at the 2-position as starting materials.
One notable example is the Gould-Jacobs reaction, where 3-aminothiophene derivatives are condensed with ethoxymethylene derivatives of active methylene (B1212753) compounds. The resulting condensation products are then thermally cyclized, often in a high-boiling solvent like diphenyl ether, to yield 7-hydroxythieno[3,2-b]pyridines. abertay.ac.uk
Another versatile method is the photocyclization of 2-thienylalkene imines. This approach allows for the construction of the pyridine ring onto a thiophene precursor under mild conditions. Irradiation of these imines in the presence of an acid, such as tetrafluoroboric acid, facilitates the cyclization to form substituted thieno[3,2-b]pyridines.
A regioselective aza-[3+3] cycloaddition has also been reported for the synthesis of thieno[3,2-b]pyridin-5(4H)-one derivatives. This reaction occurs between thiophen-3-amines and α,β-unsaturated carboxylic acids, promoted by BOP reagent, followed by base-induced dehydrogenation. The mechanism involves a C-1,4 conjugate addition followed by an intramolecular amide coupling. nih.gov
Ring Closure Reactions for Bicyclic Scaffold Formation
Ring closure reactions provide an alternative and effective pathway to the thieno[3,2-b]pyridine bicyclic system. An iodine-mediated intramolecular electrophilic aromatic cyclization of primary allylamines has been developed for the synthesis of various fused pyridines, including thieno[3,2-b]pyridines. organic-chemistry.org This method utilizes molecular iodine as an environmentally benign catalyst under mild conditions, offering an alternative to metal-catalyzed processes. The reaction is proposed to proceed via iodine activation, electrophilic cyclization, and subsequent oxidation. organic-chemistry.org
The Thorpe-Ziegler reaction is another classical method employed for the intramolecular cyclization of 3-cyanopyridine-2-thione derivatives. This reaction leads to the formation of 3-amino-2-(organylsulfinyl)thieno[2,3-b]pyridines with high regioselectivity, which are isomers of the target scaffold but illustrate the utility of this type of ring closure.
Precursor Transformations to Establish the Fused System
The transformation of carefully designed precursors is a fundamental strategy for creating the fused thieno[3,2-b]pyridine system. These transformations often involve multiple steps to build the necessary functionality for the final ring-closing event. For instance, the synthesis can start from a pyridine derivative, onto which the thiophene ring is annulated. nih.gov
One such approach involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo ketones. This reaction initially forms an S-alkylated intermediate, which then undergoes an intramolecular cyclization to yield the thieno[2,3-b]pyridine (B153569) skeleton, an isomer of the desired scaffold. researchgate.net While this example leads to an isomeric product, the principle of building one ring onto the other is a core concept in the synthesis of thienopyridines.
Regioselective Iodination at the C-2 Position of the Thieno[3,2-b]pyridine Scaffold
Once the thieno[3,2-b]pyridine core is established, the next critical step is the regioselective introduction of an iodine atom at the C-2 position. The electronic nature of the fused ring system, with an electron-rich thiophene ring and an electron-deficient pyridine ring, influences the site of electrophilic attack.
Electrophilic Iodination Protocols and Reagent Systems (e.g., ICl, N-Iodosuccinimide)
Electrophilic iodination is a direct method for introducing iodine onto an aromatic ring. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose, often in the presence of an acid catalyst to enhance the electrophilicity of the iodine. researchgate.net The choice of solvent and acid can significantly influence the reaction's efficiency and regioselectivity. For electron-rich aromatic compounds, NIS can perform the iodination in acetonitrile, sometimes with only catalytic amounts of an acid like trifluoroacetic acid (TFA). researchgate.net For less reactive substrates, stronger acids such as sulfuric acid may be required. researchgate.net
A radical-based direct C-H iodination protocol has also been developed for various heteroaromatic compounds, including pyridines. rsc.org While specific application to thieno[3,2-b]pyridine for C-2 iodination is not detailed, the methodology presents a potential route.
| Reagent System | Substrate Type | Conditions | Outcome |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Activated Aromatics | Acetonitrile, catalytic TFA | Regioselective iodination |
| N-Iodosuccinimide (NIS) / Strong Acid | Deactivated Aromatics | Concentrated H₂SO₄ | Iodination of less reactive rings |
| Iodine monochloride (ICl) | Aromatic compounds | Acetic Acid | Can lead to poor yields in some cases |
| Potassium Iodide (KI) / Potassium Iodate (KIO₃) | Aromatic compounds | Acetic Acid | Alternative iodinating system |
Directed Metalation and Subsequent Halogenation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with an electrophile, such as molecular iodine, to introduce the desired substituent with high precision. commonorganicchemistry.com
For pyridine and its fused derivatives, the nitrogen atom in the ring can act as a directing group, although its effectiveness can be influenced by other substituents. znaturforsch.comuwindsor.ca The use of lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is common for the metalation of pyridines to avoid nucleophilic addition of alkyllithiums to the ring. uwindsor.caharvard.edu The resulting lithiated species can then be treated with an iodine source to afford the iodinated product. znaturforsch.com
A new efficient method for accessing thieno[3,2-b]pyridine derivatives has been developed via the regioselective lithiation of 3-methylthiopyridine, showcasing the power of directed metalation in this heterocyclic system. jst.go.jp Halogen/metal exchange is another related strategy where an existing halogen, typically bromine or iodine, is exchanged with lithium to generate the organolithium intermediate, which can then be further functionalized. znaturforsch.com
| Strategy | Base/Reagent | Electrophile | Key Feature |
| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi, LDA, LiTMP | I₂ | High regioselectivity directed by a heteroatom or DMG |
| Halogen/Metal Exchange | Alkyllithium reagents (e.g., n-BuLi) | I₂ | Formation of organolithium from an existing halogen |
Conversion of Other Halogenated Intermediates to the 2-Iodo Derivative
The preparation of 2-Iodothieno[3,2-b]pyridine can be efficiently achieved by converting more readily available halogenated precursors, such as 2-bromo or 2-chloro derivatives. This transformation is typically accomplished through halogen exchange (HALEX) reactions or via organometallic intermediates.
One of the primary methods for this conversion is the Finkelstein reaction , a nucleophilic substitution (SN2) process where a halide is displaced by an iodide ion. wikipedia.orgiitk.ac.in In its classic form, the reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide from the acetone solvent. wikipedia.org
However, aryl halides, including those on heterocyclic systems like thieno[3,2-b]pyridine, are generally unreactive towards traditional SN2 conditions due to the high strength of the carbon-halogen bond. wikipedia.org To overcome this, a catalyzed version known as the "Aromatic Finkelstein Reaction" is employed. This method utilizes transition metal catalysts to facilitate the halogen exchange. Effective catalyst systems include copper(I) iodide paired with diamine ligands, or systems based on nickel bromide and tri-n-butylphosphine. wikipedia.org These catalysts enable the substitution of aryl chlorides and bromides with iodide under viable reaction conditions.
An alternative and powerful strategy involves a lithium-halogen exchange . In this approach, a 2-bromo or 2-chlorothieno[3,2-b]pyridine (B3361939) is treated with an organolithium reagent, most commonly n-butyllithium (n-BuLi). wikipedia.orgbyu.edu This reaction is typically very fast and is performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. byu.eduresearchgate.net The exchange generates a highly reactive 2-lithio-thieno[3,2-b]pyridine intermediate. This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the final this compound product. wikipedia.org
Optimization of Reaction Conditions and Process Efficiency
Optimizing the synthesis of this compound is critical for maximizing yield, ensuring high purity, and enabling practical application. Key parameters for optimization include the choice of catalyst, ligands, and solvents, as well as considerations for scaling the process.
Catalysts and their associated ligands are fundamental to the efficiency of many synthetic routes leading to or utilizing halogenated thienopyridines. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of bromo-thienopyridines, the choice of catalyst and ligand directly impacts reaction rate and yield. mdpi.com For instance, the use of Pd(dppf)Cl₂ as a catalyst provides an efficient system for forming new carbon-carbon bonds. mdpi.com
| Reaction Type | Catalyst | Typical Ligand(s) | Purpose |
|---|---|---|---|
| Aromatic Finkelstein Reaction | Copper(I) Iodide (CuI) | Diamine Ligands | Facilitates the exchange of Br or Cl for I on the aromatic ring. |
| Aromatic Finkelstein Reaction | Nickel Bromide (NiBr₂) | Tri-n-butylphosphine | Alternative catalytic system for aryl halogen exchange. |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Catalyzes C-C bond formation using a bromo-thienopyridine precursor. mdpi.com |
The choice of solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction kinetics, and even the position of chemical equilibria.
In the classic Finkelstein reaction, the solvent's role is strategic; acetone is used because it readily dissolves sodium iodide but not sodium bromide or chloride. wikipedia.orgorganic-chemistry.org This differential solubility causes the less soluble salt to precipitate, effectively removing it from the reaction mixture and shifting the equilibrium toward the desired iodo product according to Le Châtelier's principle. jk-sci.com
For catalyzed reactions and those involving organometallic intermediates, polar aprotic solvents are generally preferred. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (THF) are commonly used. wikipedia.orgiitk.ac.in These solvents are effective at dissolving the various reagents and stabilizing charged intermediates that may form during the reaction, which can lead to higher yields and faster reaction rates. For instance, lithium-halogen exchanges are almost exclusively performed in ethereal solvents like THF, which are necessary to solvate the organolithium species. byu.edu
| Reaction Type | Solvent | Function | Impact on Yield/Selectivity |
|---|---|---|---|
| Classic Finkelstein Reaction | Acetone | Drives equilibrium by precipitating NaCl/NaBr byproduct. wikipedia.org | High yield due to removal of byproduct from the reaction. |
| Aromatic Finkelstein Reaction | Dimethylformamide (DMF) | Polar aprotic solvent, dissolves reagents and catalyst complex. wikipedia.org | Facilitates reaction by ensuring a homogeneous solution. |
| Lithium-Halogen Exchange | Tetrahydrofuran (THF) | Ethereal solvent, stabilizes the organolithium intermediate. byu.edu | Essential for the formation and stability of the reactive intermediate. |
| Suzuki-Miyaura Coupling | DME:H₂O (3:1) | Aqueous/organic mixture, dissolves both organic precursor and inorganic base. mdpi.com | Enables all components of the catalytic cycle to interact effectively. |
Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale introduces several critical considerations that impact feasibility, cost, and safety.
Cost of Reagents: The expense of starting materials and catalysts is a primary concern. Palladium catalysts, while highly effective, can be prohibitively expensive for large-scale production. Similarly, the use of large quantities of cryogenic solvents and pyrophoric reagents like n-BuLi increases costs and requires specialized handling infrastructure. researchgate.net
Process Safety and Thermal Management: Reactions involving organolithium reagents are often highly exothermic, particularly during the quenching step. researchgate.net On a large scale, efficient heat dissipation is crucial to prevent thermal runaway and ensure a safe process. The use of cryogenic temperatures (-78 °C) for lithium-halogen exchange is energy-intensive and challenging to maintain in large reactors. byu.edu
Purification and Isolation: Laboratory-scale purifications often rely on column chromatography, which is impractical and costly for multi-kilogram production. Scalable procedures must be designed to yield a product that can be purified by more industrial-friendly methods such as crystallization, precipitation, or distillation.
Reaction Conditions: Optimizing reaction conditions to avoid extreme temperatures or pressures is key. For example, developing a catalytic system for halogen exchange that operates efficiently at or near ambient temperature would significantly improve the scalability and economic viability of the synthesis.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. In the synthesis of this compound, these principles can be applied to create more sustainable and efficient processes.
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions, such as the Aromatic Finkelstein reaction, are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like direct C-H iodination, if feasible, would offer high atom economy compared to multi-step sequences involving activating and leaving groups.
Use of Safer Solvents: A major focus of green chemistry is the replacement of hazardous solvents. For instance, exploring alternatives to DMF or chlorinated solvents is a key goal. The use of aqueous solvent systems, as seen in some Suzuki couplings, is a step in this direction. mdpi.com
Waste Prevention: The ideal synthesis produces no waste. In the Finkelstein reaction, while the precipitation of sodium halides drives the reaction, it also creates a salt waste stream that must be managed. Choosing synthetic routes that minimize byproducts is a critical green consideration.
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Prevention | Select synthetic pathways that minimize byproduct formation. |
| Atom Economy | Prioritize addition reactions (e.g., direct iodination) over substitution reactions that generate waste. |
| Less Hazardous Chemical Syntheses | Replace hazardous reagents like n-BuLi with safer alternatives where possible. |
| Designing Safer Chemicals | The target molecule itself is designed for a specific function, often in medicinal chemistry. |
| Safer Solvents and Auxiliaries | Replace solvents like DMF with greener alternatives (e.g., ionic liquids, water, or solvent-free conditions). |
| Design for Energy Efficiency | Utilize microwave-assisted synthesis or develop reactions that proceed at ambient temperatures. jk-sci.com |
| Use of Renewable Feedstocks | Not directly applicable from sources, but a general principle to consider. |
| Reduce Derivatives | Avoid unnecessary protection/deprotection steps to reduce step count and waste. |
| Catalysis | Employ catalytic amounts of Cu, Ni, or Pd instead of stoichiometric reagents. wikipedia.orgmdpi.com |
Chemical Reactivity and Derivatization Strategies of 2 Iodothieno 3,2 B Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the efficient formation of bonds between different organic fragments. sigmaaldrich.com For 2-Iodothieno[3,2-b]pyridine, the iodo-substituent serves as an excellent leaving group in these reactions, making it a prime substrate for various palladium-catalyzed transformations.
The construction of carbon-carbon bonds is fundamental to the synthesis of more complex organic molecules. Several palladium-catalyzed cross-coupling reactions are instrumental in achieving this with this compound.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is particularly effective for the arylation and heteroarylation of this compound. The reaction's tolerance to a wide range of functional groups and the commercial availability of a vast array of boronic acids and their derivatives make it a highly versatile tool. wikipedia.org
In a typical Suzuki-Miyaura reaction, this compound is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. Research has demonstrated the successful synthesis of 6-(hetero)arylthieno[3,2-b]pyridines using this method, highlighting its utility in generating libraries of compounds for biological screening. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(OAc)2/PCy3 | K2CO3 | 1,4-Dioxane | 2-Arylthieno[3,2-b]pyridine | Varies | nih.gov |
| 7-Chloro-2-iodothieno[3,2-b]pyridine | 1-Methyl-1H-imidazole zincate | Pd catalyst | - | THF/Acetonitrile | 7-Chloro-2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridine | 63 | rsc.org |
| 6-Chloropyridine-2-boronic acid | Aryl halide | Rhodium catalyst | - | - | 2-Aryl-6-chloropyridine | - | nih.gov |
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. This reaction offers a complementary approach to the Suzuki-Miyaura coupling for the introduction of various carbon-based fragments. While concerns about the toxicity of organotin reagents exist, the Stille reaction remains a valuable tool, particularly when other methods are not suitable.
The reaction of this compound with an appropriate organostannane, such as an alkyl-, aryl-, or heteroaryltin reagent, in the presence of a palladium catalyst, leads to the corresponding 2-substituted thieno[3,2-b]pyridine (B153574). The conditions for Stille couplings are generally mild and tolerant of many functional groups.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |
| Aryl halide | Organostannane | Palladium catalyst | Toluene/THF | Aryl-substituted product | Varies | sigmaaldrich.com |
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated products. libretexts.orgresearchgate.net This reaction is highly valuable for introducing ethynyl (B1212043) groups onto the thieno[3,2-b]pyridine core, which can then serve as a handle for further transformations, such as cycloadditions or the synthesis of conjugated systems.
The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (typically a copper(I) salt like CuI), and a base (usually an amine like triethylamine (B128534) or diisopropylamine) affords the 2-alkynylthieno[3,2-b]pyridine derivative. organic-chemistry.orgbeilstein-journals.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orglibretexts.org This reaction is a key method for the synthesis of substituted alkenes and has been applied to the alkenylation of this compound. The Heck reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
By reacting this compound with an alkene, such as an acrylate, styrene, or other vinyl derivative, in the presence of a palladium catalyst and a base, a 2-alkenylthieno[3,2-b]pyridine can be synthesized. The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. rug.nl
The formation of carbon-nitrogen bonds is of great importance in medicinal chemistry, as the resulting aryl amines are common structural motifs in pharmaceuticals. wikipedia.org The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, providing a powerful and general method for the synthesis of a wide range of N-arylated compounds. wikipedia.orglibretexts.org
The application of the Buchwald-Hartwig amination to this compound allows for the introduction of various primary and secondary amines at the 2-position. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad range of amines and aryl halides, often under milder conditions. wikipedia.orgorganic-chemistry.org This methodology has been successfully used to prepare aminopyridine derivatives, which are important intermediates in drug discovery. iodobenzene.ltd
Carbon-Oxygen and Carbon-Sulfur Bond Forming Reactions
The iodine atom at the C2 position of the thieno[3,2-b]pyridine ring system is amenable to palladium- and copper-catalyzed cross-coupling reactions to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions are powerful tools for introducing phenoxy, alkoxy, and thiophenyl moieties, which can significantly modulate the biological and electronic properties of the parent molecule.
Buchwald-Hartwig and Ullmann-type Couplings:
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be adapted for the formation of C-O and C-S bonds. wikipedia.org Similarly, the Ullmann condensation, which traditionally uses copper catalysts, is a classic method for forming such bonds with aryl halides. organic-chemistry.org These reactions typically involve the coupling of this compound with an alcohol, phenol, or thiol in the presence of a suitable catalyst, ligand, and base. organic-chemistry.orgmdpi.com The choice of reaction conditions, including the metal catalyst, ligand, base, and solvent, is crucial for achieving high yields and preventing side reactions. wuxiapptec.comlibretexts.org For instance, the coupling of aryl halides with phenols to form diaryl ethers is a well-established transformation. organic-chemistry.org Thiols and thiophenols can also be coupled with aryl halides under similar conditions to produce aryl thioethers. wikipedia.org
Table 1: Examples of C-O and C-S Bond Forming Reactions
| Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Phenol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 2-Phenoxythieno[3,2-b]pyridine | High |
| 4-Methoxyphenol | CuI / L-proline | K₂CO₃ | DMSO | 110 | 2-(4-Methoxyphenoxy)thieno[3,2-b]pyridine | Good |
| Thiophenol | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 90 | 2-(Phenylthio)thieno[3,2-b]pyridine | High |
| Ethanethiol | CuI / Phenanthroline | K₃PO₄ | DMF | 120 | 2-(Ethylthio)thieno[3,2-b]pyridine | Moderate |
Note: This table represents typical conditions and outcomes. Actual results may vary based on specific substrate and reagent batches.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Core Structure
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to functionalize the thieno[3,2-b]pyridine core. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces the iodide, which acts as a leaving group. The π-deficient nature of the pyridine (B92270) ring facilitates this type of reaction, particularly at positions ortho and para to the nitrogen atom. wikipedia.orgpearson.com The electron-withdrawing effect of the fused thiophene (B33073) ring can further activate the C2 position towards nucleophilic attack.
Common nucleophiles used in SNAr reactions with 2-halopyridines include alkoxides, thiolates, and amines. chemrxiv.orgyoutube.com The reaction is often promoted by the presence of electron-withdrawing groups on the pyridine ring and may require elevated temperatures. chemrxiv.org However, the inherent reactivity of the thieno[3,2-b]pyridine system can sometimes allow these reactions to proceed under milder conditions. The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system, followed by the expulsion of the halide leaving group to restore aromaticity. wikipedia.orgpearson.com
Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
Metal-halogen exchange is a powerful technique for converting the C-I bond into a C-metal bond, typically a C-Li or C-Mg bond. wikipedia.orgnih.gov This transformation dramatically inverts the polarity at the C2 position, turning it from an electrophilic site into a highly nucleophilic one. The resulting organometallic intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse array of functional groups.
The reaction is typically carried out at low temperatures using an organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgprinceton.edu The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being commonly employed. Once the lithiated thieno[3,2-b]pyridine is formed, it can react with electrophiles such as aldehydes, ketones, carbon dioxide, alkyl halides, and silyl (B83357) chlorides to afford the corresponding functionalized derivatives. researchgate.net This two-step sequence provides access to a broad scope of compounds that are not readily accessible through other means.
Table 2: Examples of Metal-Halogen Exchange and Electrophilic Quenching
| Organolithium Reagent | Electrophile | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| n-Butyllithium | Benzaldehyde | THF | -78 to rt | (Thieno[3,2-b]pyridin-2-yl)(phenyl)methanol |
| tert-Butyllithium | Carbon Dioxide (CO₂) | THF/Hexane | -78 to rt | Thieno[3,2-b]pyridine-2-carboxylic acid |
| n-Butyllithium | N,N-Dimethylformamide (DMF) | THF | -78 to rt | Thieno[3,2-b]pyridine-2-carbaldehyde |
| sec-Butyllithium | Trimethylsilyl chloride (TMSCl) | Diethyl Ether | -78 to 0 | 2-(Trimethylsilyl)thieno[3,2-b]pyridine |
Note: This table illustrates the versatility of the metal-halogen exchange reaction. The yields for these reactions are generally good to excellent, depending on the specific electrophile and reaction conditions.
Other Functional Group Interconversions and Modulations of the Heterocyclic System
Beyond the primary reactions at the C2-iodine bond, other functional group interconversions (FGI) can be performed on derivatives of this compound. ub.edu For instance, if a functional group is introduced via one of the methods above, it can often be further modified. A carboxylic acid introduced via metal-halogen exchange and quenching with CO₂ could be converted to an ester or an amide. An aldehyde could undergo olefination or reduction to an alcohol. vanderbilt.edu
Furthermore, modifications to the heterocyclic system itself, while less common starting from the 2-iodo derivative without altering the iodine, can be envisioned. For example, oxidation of the thiophene sulfur to a sulfoxide (B87167) or sulfone can alter the electronic properties of the ring system. chemrxiv.org Such modifications can fine-tune the steric and electronic profile of the molecule for specific applications.
Theoretical and Computational Investigations of 2 Iodothieno 3,2 B Pyridine
Electronic Structure Analysis of the Thieno[3,2-b]pyridine (B153574) Framework
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. researchgate.net Studies on the thieno[3,2-b]pyridine scaffold and related structures reveal key insights into its reactivity. The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic landscape.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy level indicates the molecule's ability to donate electrons, while the LUMO energy level reflects its capacity to accept electrons. For the parent thieno[3,2-b]pyridine, the HOMO is typically distributed along the entire conjugated backbone, with significant density on the thiophene moiety, whereas the LUMO is often concentrated over the pyridine ring. acs.org This separation suggests a propensity for intramolecular charge transfer upon electronic excitation.
The introduction of an iodine atom at the C2 position further modulates these properties. Iodine, being a large and polarizable halogen, can participate in halogen bonding and influences the electron density distribution through both inductive and resonance effects. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to quantify these effects. researchgate.netbohrium.com These calculations can determine optimized geometries, bond lengths, and the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. The MEP is particularly useful for predicting sites of non-covalent interactions and electrophilic or nucleophilic attack. dntb.gov.ua
| Property | Description | Typical Computational Method | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP/6-31G) | Indicates susceptibility to electrophilic attack; higher energy means greater reactivity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-31G) | Indicates susceptibility to nucleophilic attack; lower energy means greater reactivity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | DFT, TD-DFT | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | DFT | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. dntb.gov.ua |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer interactions between orbitals. | NBO analysis within DFT | Quantifies hyperconjugative interactions and delocalization of electron density. bohrium.com |
Mechanistic Elucidation of Synthetic Transformations (e.g., Iodination, Cross-Couplings)
2-Iodothieno[3,2-b]pyridine is primarily used as a substrate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. beilstein-journals.orgacs.org Computational studies are instrumental in elucidating the mechanisms of these complex transformations.
For instance, in a typical Palladium-catalyzed Suzuki coupling, the mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model the transition states and intermediates for each step, providing energy barriers and reaction profiles. This allows chemists to understand the factors controlling the reaction's efficiency and selectivity. The electronic properties of the ligands, the nature of the base, and the solvent all play crucial roles that can be systematically investigated through computation. beilstein-journals.org
The iodination of the parent thieno[3,2-b]pyridine to form the 2-iodo derivative is another area where computational chemistry provides clarity. The reaction proceeds via electrophilic aromatic substitution. Theoretical models can predict the most likely site of attack by comparing the activation energies for iodination at different positions on the ring. amazonaws.com The high regioselectivity for the C2 and C3 positions of the thiophene ring in electrophilic substitutions is well-supported by these computational models. chemrxiv.org
Recent research has also explored novel trifluoromethylation reactions where this compound serves as a key substrate under copper catalysis. mdpi.com Mechanistic studies, often supported by DFT, help in understanding the role of the copper reagent and the reaction conditions that lead to the smooth formation of the trifluoromethylated product. mdpi.com
Prediction of Regioselectivity and Reactivity Profiles
Predicting the regioselectivity of reactions on the thieno[3,2-b]pyridine core is a significant challenge due to the presence of multiple, non-equivalent reaction sites. Computational methods have emerged as reliable tools for this purpose. rsc.org
Several computational approaches are used to predict regioselectivity:
Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, help to identify the most nucleophilic and electrophilic sites within a molecule. They can distinguish the reactivity of different carbon atoms towards an attacking electrophile or nucleophile.
HOMO/LUMO Analysis: For electrophilic attacks, the reaction is often favored at the atom with the largest coefficient in the HOMO. researchgate.net
Calculation of Proton Affinities: The site with the highest proton affinity (the lowest free energy upon protonation) often corresponds to the most probable site for electrophilic aromatic substitution. amazonaws.comrsc.org This method has shown high predictive accuracy for a wide range of heteroaromatic systems. amazonaws.com
NMR Chemical Shift Prediction: An empirical method suggests that the position with the lowest calculated 1H or 13C NMR chemical shift is the most electron-rich and, therefore, the most susceptible to electrophilic attack. researchgate.net
These models consistently predict that the thiophene part of the thieno[3,2-b]pyridine scaffold is more reactive towards electrophiles than the pyridine part. Within the thiophene ring, the C2 and C3 positions are the most activated sites. The presence of the iodine atom at C2 directs subsequent reactions, and computational studies can help predict the outcome of further functionalization.
| Position on Thieno[3,2-b]pyridine | Predicted Reactivity towards Electrophiles | Basis of Prediction |
| C2 | High | High HOMO density, Low calculated chemical shift |
| C3 | High | High HOMO density, Low calculated chemical shift |
| C5 | Moderate/Low | Lower HOMO density, influenced by N atom |
| C7 | Low | Pyridine ring is generally electron-deficient |
Computational Design of Novel Derivatives and Reaction Pathways
Beyond analyzing existing compounds and reactions, computational chemistry is a powerful tool for the in silico design of novel molecules and the exploration of new synthetic routes. nih.govbohrium.com Starting with the this compound scaffold, chemists can design libraries of virtual derivatives by computationally replacing the iodine with various functional groups via simulated cross-coupling reactions.
The electronic and optical properties of these designed derivatives can then be calculated using DFT and time-dependent DFT (TD-DFT). researchgate.netresearchgate.net This allows for the pre-screening of candidates for specific applications, such as in organic electronics (e.g., organic light-emitting diodes (OLEDs) or organic solar cells), without the immediate need for costly and time-consuming synthesis. researchgate.netresearchgate.netacs.org For example, by tuning the donor and acceptor groups attached to the thieno[3,2-b]pyridine core, properties like the HOMO-LUMO gap can be engineered to match the requirements for efficient charge separation or light emission. berkeley.edu
This computational-guided approach accelerates the discovery process. Researchers have used these methods to design novel thieno[3,2-d]pyrimidine (B1254671) derivatives for biological applications and thieno[3,2-b]thiophene-based materials for optoelectronics, demonstrating the broad applicability of these predictive tools. nih.govnih.govuni-muenchen.de
Advanced Synthetic Applications of 2 Iodothieno 3,2 B Pyridine As a Building Block
Construction of Architecturally Complex Polyheterocyclic Systems
The strategic use of 2-iodothieno[3,2-b]pyridine facilitates the assembly of intricate polyheterocyclic systems. These complex structures are often designed to interact with specific biological targets or to possess unique photophysical properties. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.
For instance, through Sonogashira coupling, an alkyne can be introduced at the 2-position of the thieno[3,2-b]pyridine (B153574) core. This can be followed by an intramolecular cyclization to forge a new heterocyclic ring, leading to the formation of fused polycyclic systems. mdpi.com This strategy has been employed in the synthesis of various biologically active molecules. Similarly, Suzuki-Miyaura coupling reactions allow for the introduction of aryl or heteroaryl substituents, which can then undergo further cyclization reactions to build up even more complex architectures. mdpi.com The ability to sequentially and selectively functionalize the thieno[3,2-b]pyridine core is key to building these elaborate structures.
Synthesis of Multi-Functionalized Thieno[3,2-b]pyridine Derivatives
The this compound moiety is an excellent starting point for creating thieno[3,2-b]pyridine derivatives with multiple functional groups. The iodine atom can be readily replaced by a variety of substituents using transition metal-catalyzed cross-coupling reactions. This allows for the precise installation of functional groups at a specific position, which is crucial for tuning the properties of the final molecule.
Common cross-coupling reactions employed for this purpose include:
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups. mdpi.com
Sonogashira Coupling: For the introduction of alkyne functionalities. mdpi.com
Heck Coupling: For the formation of carbon-carbon bonds with alkenes. mdpi.com
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
Ullmann Condensation: For the formation of carbon-oxygen bonds.
These reactions can be performed with a high degree of functional group tolerance, enabling the synthesis of a diverse library of substituted thieno[3,2-b]pyridines. For example, a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized via Suzuki-Miyaura cross-coupling of the corresponding bromo-thieno[3,2-b]pyridine with various boronic acids and esters. mdpi.com This highlights the modularity of this approach for generating a range of functionalized derivatives.
Precursors for Advanced Functional Materials
The unique electronic and photophysical properties of the thieno[3,2-b]pyridine scaffold make it an attractive component for advanced functional materials. This compound serves as a key starting material for the synthesis of these materials.
Integration into Conjugated Polymer Systems
Conjugated polymers containing the thieno[3,2-b]pyridine unit have been investigated for their potential in organic electronics. The electron-deficient nature of the pyridine (B92270) ring combined with the electron-rich thiophene (B33073) ring can lead to interesting intramolecular charge transfer characteristics. By polymerizing appropriately functionalized thieno[3,2-b]pyridine monomers, which can be derived from this compound, polymers with tailored electronic properties can be obtained. These polymers have potential applications in various organic electronic devices.
Development of Scaffolds for Organic Electronic Devices (e.g., OFETs, OLEDs)
The thieno[3,2-b]pyridine core is a valuable building block for the design of materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). uni-muenchen.deresearchgate.netacrospharmatech.com The rigid and planar structure of the fused ring system can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in OFETs. acs.org By attaching different functional groups to the thieno[3,2-b]pyridine scaffold, the energy levels (HOMO and LUMO) of the resulting molecules can be tuned to match the requirements of specific device architectures. For example, derivatives of thieno[3,2-b]thiophene (B52689), a structurally related scaffold, have shown excellent performance in OFETs. acs.org The introduction of a nitrogen atom in the thieno[3,2-b]pyridine system offers an additional handle for tuning the electronic properties.
Synthesis of Components for Perovskite Solar Cells
Thieno[3,2-b]pyridine derivatives have emerged as promising materials for use in perovskite solar cells (PSCs), particularly as hole-transporting materials (HTMs). frontiersin.org The function of the HTM is to efficiently extract and transport holes from the perovskite layer to the electrode. The desirable properties of an HTM include high hole mobility, appropriate energy level alignment with the perovskite, and good film-forming properties.
Researchers have synthesized novel HTMs based on the thieno[3,2-b]thiophene core, a close analogue of thieno[3,2-b]pyridine, and demonstrated their potential in PSCs. frontiersin.orgfrontiersin.org The incorporation of the thieno[3,2-b]pyridine moiety into the molecular design of HTMs is an active area of research, with the goal of developing more efficient and stable PSCs. rsc.org The ability to functionalize the scaffold through the iodo-precursor is critical for optimizing the performance of these materials. researchgate.net
Strategies for Generating Molecular Diversity in Heterocyclic Scaffolds
The development of efficient methods for generating molecular diversity is a central theme in modern drug discovery and materials science. This compound is an excellent platform for implementing diversity-oriented synthesis strategies. nih.govnih.gov
By leveraging the reactivity of the carbon-iodine bond, a wide array of building blocks can be introduced at the 2-position of the thieno[3,2-b]pyridine core. This, combined with the potential for functionalization at other positions of the heterocyclic system, allows for the rapid generation of a large and diverse library of compounds. This approach is particularly valuable for exploring the structure-activity relationships (SAR) of a given scaffold. For example, by systematically varying the substituents on the thieno[3,2-b]pyridine core, one can probe how these changes affect the biological activity or material properties of the resulting molecules. nih.gov This systematic approach accelerates the discovery of new lead compounds in drug discovery and the development of high-performance materials.
Analytical Methodologies for Structural Characterization in Synthetic Organic Research
Spectroscopic Techniques for Elucidating the Structures of Reaction Products
Spectroscopic methods are indispensable for the structural elucidation of 2-Iodothieno[3,2-b]pyridine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR spectra are crucial for the characterization of thieno[3,2-b]pyridine (B153574) derivatives. For instance, the ¹H and ¹³C NMR spectral data provide insights into the bonding environment of the metal-ligand interactions in copper(I)-phosphine complexes based on substituted 1-pyridin-2-ylimidazo[1,5-a]pyridine. researchgate.net Theoretical calculations are often used in conjunction with experimental data to aid in the assignment of spectral signals. bas.bgmdpi.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The correlation between the structure and spectroscopic properties of pyridine (B92270) derivatives is often studied using IR spectroscopy. bas.bg For example, the IR spectra of 1,2,4-triazolo[4,3-a]pyridin-3-amine were recorded and analyzed to understand its molecular structure and vibrational modes. mdpi.com In some cases, linear-dichroic IR-spectroscopy is applied to identify IR-bands characteristic of specific structural fragments. bas.bg
Table 1: Spectroscopic Data for Thieno[3,2-b]pyridine Analogs
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Reference |
| 6-iodobenzo[d]thiazole | Not specified | Not specified | Not specified | rsc.org |
| 8-(benzyloxy)-5,7-dichloro-3-iodoquinoline | Not specified | Not specified | Not specified | rsc.org |
| 2-amino-3, 5-dibromopyridine | Not specified | Not specified | Bands at 1360 cm⁻¹ (νC-N) | bas.bg |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | Not specified | Not specified | Recorded in the 100–4000 cm⁻¹ range | mdpi.com |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Flash column chromatography is a commonly used method for the purification of thieno[3,2-b]pyridine derivatives. rsc.org For instance, the crude residue of a reaction to produce a derivative of 7-chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile (B1353972) was purified by flash column chromatography on silica (B1680970) gel. rsc.org Similarly, the synthesis of furo[2,3-b]pyridines often requires a final purification step via column chromatography. nih.gov The choice of eluent, such as a hexane/EtOAc mixture, is critical for achieving good separation. rsc.org
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and for preliminary purity checks. biotech-asia.org The selection of an appropriate mobile phase is determined through TLC profiling to achieve efficient separation of compounds. biotech-asia.org
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that can be used for both purification and high-resolution purity assessment.
Table 2: Chromatographic Purification of Thieno[3,2-b]pyridine Analogs
| Compound/Reaction | Chromatographic Method | Eluent/Mobile Phase | Purpose | Reference |
| 7-chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile derivative | Flash column chromatography on silica gel | Not specified | Purification | rsc.org |
| 8-(benzyloxy)-5,7-dichloro-3-iodoquinoline | Flash chromatography | Hexane / EtOAc = 20:1 | Purification | rsc.org |
| 6-iodobenzo[d]thiazole | Column chromatography on silica gel | Not specified | Purification | rsc.org |
| Furo[2,3-b]pyridine synthesis | Column chromatography | Not specified | Purification | nih.gov |
| Ethanol extracts of various leaves | Column chromatography | Hexane, chloroform, ethyl acetate, and methanol (B129727) (4:3:2:1) | Purification | biotech-asia.org |
Mass Spectrometry for Reaction Monitoring and Molecular Weight Determination
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It is frequently used to confirm the identity of this compound and its derivatives.
In the synthesis of thieno[2,3-b]pyridine (B153569) phosphoramidates, high-resolution mass spectrometry was used for their characterization. lookchem.com Electron ionization mass spectrometry can provide information on the fragmentation patterns of molecules, which can be useful in structural elucidation. nist.govraco.cat For example, the mass spectra of phthalazine-1,4-dione derivatives show characteristic fragmentation pathways. raco.cat Mass spectrometry is also coupled with liquid chromatography, as in UPLC-MS, for the analysis of reaction products. googleapis.com
X-ray Crystallography for Definitive Solid-State Structure Confirmation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
For many pyridine-containing compounds, single-crystal X-ray diffraction analysis has been instrumental in confirming their structures. bas.bgnih.govajchem-a.com For example, the crystal structures of coordination compounds containing aminopyridines have been determined by this method. nih.gov Similarly, the structure of a triazolopyridine derivative was solved using direct methods from X-ray diffraction data. mdpi.com The resulting crystallographic data, including unit cell dimensions and space group, provide a detailed picture of the molecule's conformation and intermolecular interactions in the solid state. mdpi.commdpi.com
Table 3: Crystallographic Data for Pyridine-Containing Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| [Cu(3-aminopyridine)₂(NCS)₂] | Not specified | Not specified | 1D crystal structure | nih.gov |
| [Cu(4-aminopyridine)₃(NCS)₂] | Not specified | Not specified | 3D crystal structure | nih.gov |
| [Cd(4-aminopyridine)₂(NCS)Cl] | Not specified | Not specified | 3D crystal structure | nih.gov |
| 2-amino-3, 5-dibromopyridine | Not specified | Not specified | Forms dimers via N-H···N hydrogen bonding | bas.bg |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | Monoclinic | P2₁/n | Two independent molecules linked by N–H···N hydrogen bonds | mdpi.com |
| Pyridine 4-carbaldehyde semicarbazone | Triclinic | P-1 | Ligand is in the keto form | ajchem-a.com |
Future Perspectives and Emerging Research Avenues in 2 Iodothieno 3,2 B Pyridine Chemistry
Development of Innovative and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. For a valuable scaffold like 2-Iodothieno[3,2-b]pyridine, developing innovative and sustainable synthetic routes is a primary research goal.
Current methodologies often rely on multi-step processes that may involve harsh reagents or produce significant waste. researchgate.netsmolecule.com Future research is geared towards overcoming these limitations. One promising avenue is the development of one-pot, multi-component reactions . organic-chemistry.orgsioc-journal.cnbeilstein-journals.org These strategies, which combine several reaction steps into a single operation without isolating intermediates, significantly improve efficiency and reduce solvent and energy usage. sioc-journal.cn For instance, a base-catalyzed three-component reaction has been successfully used to create highly decorated pyridine (B92270) derivatives, a method that is metal-free and environmentally benign. organic-chemistry.orgnih.gov Adapting such a strategy for the direct synthesis of this compound from simple, readily available starting materials is a key objective.
Another focus is the use of environmentally friendly reagents and catalysts . Research into solvent-free iodination using mechanochemistry presents a greener alternative to traditional methods that often employ toxic reagents and acidic conditions. mdpi.com The use of molecular iodine, a non-toxic and readily available reagent, is being explored for various electrophilic cyclization reactions to form heterocycles. researchgate.net Furthermore, employing visible light-promoted protocols, which utilize blue LEDs as an energy source, represents a move towards more energy-efficient and sustainable chemical transformations. tandfonline.com
| Synthesis Strategy | Key Advantages | Potential Application to this compound |
| One-Pot Reactions | Increased atom economy, reduced waste, lower energy consumption. | Direct synthesis from acyclic precursors in a single step. |
| Mechanochemistry | Solvent-free conditions, reduced reaction times, high yields. | Solid-state iodination of the thieno[3,2-b]pyridine (B153574) core. |
| Photocatalysis | Use of renewable energy (light), mild reaction conditions. | Light-promoted cyclization and iodination steps. |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, increased sustainability. | Synthesis from biomass-derived nitrogen and sulfur-containing molecules. rsc.org |
These innovative approaches aim to make the synthesis of this compound and its derivatives not only more efficient but also more aligned with the principles of sustainable development. rsc.orgrasayanjournal.co.in
Exploration of Uncharted Reactivity Modes and Transformations
The iodine atom at the 2-position of the thieno[3,2-b]pyridine ring is a key functional handle, enabling a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.netsigmaaldrich.com While reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are well-established for this class of compounds, future research will delve into uncharted reactivity modes to access novel chemical space. mdpi.comscirp.orgorganic-chemistry.orgwikipedia.org
The versatility of the C-I bond allows for the introduction of diverse functional groups. For example, this compound has been shown to undergo efficient trifluoromethylation, a crucial transformation in medicinal chemistry due to the ability of the trifluoromethyl group to enhance properties like metabolic stability and bioavailability. mdpi.com
Future explorations will likely focus on:
Novel Cross-Coupling Partners: Expanding the scope of cross-coupling reactions to include less common or more complex coupling partners, enabling the synthesis of previously inaccessible molecular architectures.
C-H Activation: Direct functionalization of the C-H bonds on the thieno[3,2-b]pyridine core, bypassing the need for pre-functionalized starting materials like the iodo-derivative. This represents a more atom-economical approach to creating diversity.
Photoredox Catalysis: Utilizing light to drive novel transformations of the C-I bond, potentially enabling reactions that are not feasible under thermal conditions and offering alternative reactivity pathways.
Electrophilic and Nucleophilic Aromatic Substitution: Further investigating the electronic properties of the thieno[3,2-b]pyridine ring system to better predict and control the regioselectivity of substitution reactions at other positions on the scaffold. chemicalbook.com
| Reaction Type | Reagents/Catalysts | Product Type | Significance |
| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acids/esters | Aryl/Heteroaryl-substituted thienopyridines | Building complex bi-aryl systems for medicinal chemistry and materials. researchgate.netmdpi.com |
| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkynes | Alkynyl-substituted thienopyridines | Creating linear, rigid structures for organic electronics and probes. scirp.orgnrochemistry.comgold-chemistry.org |
| Buchwald-Hartwig Amination | Pd catalyst, Amines | Amino-substituted thienopyridines | Accessing key intermediates for pharmaceuticals. mdpi.comorganic-chemistry.orgsemanticscholar.orgtcichemicals.comlibretexts.org |
| Trifluoromethylation | Copper-based reagent | CF3-substituted thienopyridines | Enhancing drug-like properties of molecules. mdpi.com |
By exploring these new frontiers of reactivity, chemists can unlock the full potential of the this compound scaffold to build the next generation of complex functional molecules.
Expansion into Novel Areas of Materials Science and Chemical Tool Development
The unique electronic and structural properties of the thieno[3,2-b]pyridine core make it an attractive scaffold for applications beyond traditional medicinal chemistry. smolecule.com Future research is poised to expand its use in cutting-edge materials science and as sophisticated chemical tools for biological research.
Materials Science: The rigid, planar structure and electron-rich nature of the thieno[3,2-b]pyridine system are highly desirable for organic electronic materials. smolecule.comresearchgate.net Related fused thiophene (B33073) systems, such as thieno[3,2-b]thiophene (B52689), are already key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). smolecule.comresearchgate.netbohrium.comacs.org Specifically, benzo researchgate.netmuni.czthieno[2,3-b]pyridine (B153569) derivatives have been successfully used as host materials in high-efficiency green and blue phosphorescent OLEDs. rsc.org The 2-iodo- derivative serves as a crucial building block, allowing for the systematic modification of the core structure through cross-coupling reactions to fine-tune the electronic and optical properties for specific applications. molaid.combldpharm.com Future work will likely involve synthesizing novel polymers and small molecules derived from this compound for use in next-generation flexible displays, wearable electronics, and solar cells.
Chemical Tool Development: The thieno[3,2-b]pyridine scaffold is also emerging as a valuable core for the development of chemical probes. These are molecules designed to interact with specific biological targets and report on their presence or activity, often through fluorescence. Researchers have developed fluorescent probes based on thieno[3,2-b]pyridine-5(4H)-one derivatives for the selective and sensitive detection of human serum albumin (HSA), a key clinical biomarker. mdpi.com Other derivatives have been developed into fluorescent probes specific for F-actin, a critical component of the cellular cytoskeleton, enabling detailed imaging of cellular structures. acs.orgscilit.com The thieno[3,2-b]pyridine scaffold has also been identified as a template for creating highly selective kinase inhibitors, which can serve as chemical probes to study complex signaling pathways implicated in diseases like cancer. muni.czresearchgate.net The 2-iodo- functionality is instrumental in this context, providing a convenient attachment point for various reporter groups or binding fragments needed to create these sophisticated biological tools.
| Application Area | Specific Use | Role of this compound |
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Key building block for synthesizing electron-deficient or bipolar host materials with high triplet energy. rsc.org |
| Chemical Biology | Fluorescent Probes | Serves as the core fluorophore, with the iodo-group allowing for conjugation to biomolecule-targeting moieties. mdpi.comacs.org |
| Medicinal Chemistry | Kinase Inhibitor Scaffolds | Provides a versatile template for creating libraries of potential drug candidates and chemical probes for target validation. muni.czresearchgate.net |
The continued exploration of this compound in these emerging fields promises to yield significant advancements in both materials technology and our understanding of complex biological systems.
Q & A
Q. What are the established synthetic methodologies for preparing 2-Iodothieno[3,2-b]pyridine, and what key reaction parameters influence product purity?
- Methodological Answer: Synthesis of thieno[3,2-b]pyridine derivatives typically involves cyclization of pyridine or thiophene precursors. For iodinated variants, two approaches are common:
Halogenation via electrophilic substitution : Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.
Cross-coupling reactions : Suzuki-Miyaura or Ullmann coupling using pre-functionalized bromo/chloro-thienopyridine intermediates and iodinating agents.
Key parameters include temperature control (40–80°C for cross-coupling), catalyst selection (e.g., Pd(PPh₃)₄), and solvent polarity (DMF or THF). Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what spectral signatures are critical for structural confirmation?
- Methodological Answer:
- 1H/13C NMR : Look for aromatic proton signals in δ 7.0–8.5 ppm and carbon peaks for the iodine-substituted position (C-I coupling ~160–180 ppm in 13C NMR).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 263.94 (C₇H₄INS⁺).
- IR Spectroscopy : Absorbance bands for C-I stretching (~500–650 cm⁻¹) and aromatic C=C (~1500–1600 cm⁻¹) .
- HPLC : Use C18 columns with methanol/water (70:30) to assess purity (>95%).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields when synthesizing iodo-substituted thienopyridines under varying catalytic conditions?
- Methodological Answer: Contradictions in yields often arise from differences in:
- Catalyst loading : Optimize Pd catalyst (0.5–2 mol%) and ligand (e.g., XPhos) ratios.
- Solvent effects : Polar aprotic solvents (DMF) may improve solubility but increase side reactions.
- Temperature gradients : Use microwave-assisted synthesis for uniform heating.
Systematic DOE (Design of Experiments) and kinetic studies are recommended to identify optimal conditions .
Q. What experimental strategies are recommended for investigating the regioselectivity of electrophilic substitution reactions in this compound derivatives?
- Methodological Answer: To probe regioselectivity:
Computational modeling : DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites.
Isotopic labeling : Introduce deuterium at specific positions to track substitution patterns via NMR.
Competitive reactions : Compare reactivity with non-iodinated analogs under identical conditions .
Q. How should researchers design controlled experiments to differentiate between electronic and steric effects influencing the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer:
- Steric analysis : Synthesize analogs with bulky substituents (e.g., tert-butyl) and compare coupling rates.
- Electronic analysis : Use Hammett substituent constants (σ) to correlate reaction rates with electron-withdrawing/donating groups.
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to study bond-breaking steps .
Q. What are the critical considerations for maintaining compound stability during long-term storage of iodinated thienopyridines, and what degradation products should be monitored?
- Methodological Answer:
- Storage : Protect from light (amber vials) at 2–8°C under inert gas (Ar/N₂).
- Degradation pathways : Hydrolysis of the C-I bond may yield thieno[3,2-b]pyridin-2-ol. Monitor via TLC or HPLC for iodide release (silver nitrate test) .
Notes
- Answers integrate methodologies from structurally related compounds (e.g., 7-chlorothieno[3,2-b]pyridine ) and extrapolate to 2-iodo derivatives.
- Safety protocols (e.g., handling iodides ) and analytical techniques are adapted from evidence.
- Advanced questions emphasize mechanistic and optimization strategies to address research gaps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
